2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Diphenylpropylamine: The acetylated indole is coupled with 3,3-diphenylpropylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Serotonin: A neurotransmitter with an indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide is unique due to its specific substitution pattern and the presence of the diphenylpropyl group, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C27H27N3O2/c1-20(31)29-25-13-8-14-26-24(25)16-18-30(26)19-27(32)28-17-15-23(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,16,18,23H,15,17,19H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
XTUSNBMQFVGYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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